Fmoc-DON-Boc

Peptide Synthesis Prodrug Chemistry Orthogonal Protection

Sourcing unprotected 6-diazo-5-oxo-L-norleucine (DON) often leads to side reactions and low yields in peptide synthesis. Fmoc-DON-Boc eliminates this problem through its orthogonal Fmoc/Boc protection strategy, enabling precise, stepwise functionalization. - Enables direct incorporation into standard Fmoc/tBu SPPS workflows, impossible with mono-protected DON derivatives. - Preferred starting material for tissue-targeted DON prodrugs (e.g., JHU series), supporting sequential attachment of targeting and promoieties. - Supplied with Certificate of Analysis; ≥98% purity ensures reproducible results in complex bioconjugate and ADC construction.

Molecular Formula C24H25N3O5
Molecular Weight 435.5 g/mol
Cat. No. B12402053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-DON-Boc
Molecular FormulaC24H25N3O5
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H25N3O5/c1-15(2)32-23(29)22(12-11-16(28)13-26-25)27-24(30)31-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,13,15,21-22H,11-12,14H2,1-2H3,(H,27,30)/t22-/m0/s1
InChIKeyFJSMBRMYNWDRCK-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 each / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-DON-Boc: Protected DON Precursor


Fmoc-DON-Boc (CAS 1998724-98-3) is a doubly protected derivative of 6-diazo-5-oxo-L-norleucine (DON), a potent glutamine antagonist. This compound serves as a key synthetic intermediate in the preparation of DON-based prodrugs and peptide conjugates [1]. The molecule features orthogonal Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups on the amino and side-chain functionalities, respectively, enabling selective deprotection and further functionalization under mild conditions [2]. This dual protection strategy is critical for incorporating the highly reactive diazoketone moiety of DON into more complex molecular architectures while preserving its biological activity.

Why Substitution of Fmoc-DON-Boc Fails


The substitution of Fmoc-DON-Boc with alternative DON derivatives or unprotected DON is not straightforward due to the compound's unique orthogonal protection pattern. While DON itself is a potent glutamine antagonist, its direct use in peptide synthesis or as a prodrug precursor is hampered by the high reactivity of its diazoketone group, leading to side reactions and low yields [1]. Other protected DON derivatives, such as those bearing a single Fmoc or Boc group, lack the orthogonal deprotection capability required for sequential functionalization [2]. Fmoc-DON-Boc addresses this limitation by providing two distinct, selectively removable protecting groups that enable precise, stepwise modification of the molecule, a critical requirement for the synthesis of complex DON-based prodrugs and targeted delivery vehicles [1].

Fmoc-DON-Boc: Head-to-Head Evidence


Orthogonal Deprotection Capability

Fmoc-DON-Boc is designed with orthogonal Fmoc and Boc protecting groups, allowing for selective, stepwise deprotection under distinct conditions. The Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine in DMF), while the Boc group requires acidic conditions (e.g., TFA). This orthogonality is not present in mono-protected DON derivatives (e.g., Fmoc-DON or Boc-DON), which offer only a single site for functionalization and lack the synthetic versatility required for constructing complex prodrugs [1]. In the synthesis of DON prodrugs, Fmoc-DON-Boc enables sequential deprotection and conjugation to targeting moieties, a capability that is absent in simpler analogs [1].

Peptide Synthesis Prodrug Chemistry Orthogonal Protection

Synthetic Efficiency vs. Unprotected DON

The synthesis of Fmoc-DON-Boc from pyroglutamate derivatives using lithium trimethylsilyldiazomethane proceeds in good yields, providing a safe and convenient route to the protected DON scaffold [1]. In contrast, direct manipulation of unprotected DON is challenging due to the lability of the diazoketone group, which can lead to decomposition and low yields in subsequent synthetic steps [2]. While specific yield comparisons for Fmoc-DON-Boc versus unprotected DON in identical transformations are not published, the use of the doubly protected intermediate is a prerequisite for achieving high-purity, structurally complex DON prodrugs in the JHU series [2].

Synthetic Chemistry Process Development DON Prodrugs

Stability vs. Unprotected DON

Fmoc-DON-Boc is a stable solid at room temperature and can be stored at -20°C for up to 3 years as a powder, with solubility in DMSO for in vitro applications . In contrast, unprotected DON is known to be unstable in solution and prone to degradation, necessitating careful handling and limiting its direct use in many experimental workflows [1]. The enhanced stability of Fmoc-DON-Boc is attributed to the presence of the Fmoc and Boc protecting groups, which shield the reactive diazoketone moiety.

Chemical Stability Formulation Storage

Fmoc-DON-Boc Applications


Targeted DON Prodrug Synthesis

Fmoc-DON-Boc is the preferred starting material for the synthesis of tissue-targeted DON prodrugs, as demonstrated in the development of the JHU series of compounds with enhanced CNS delivery and reduced systemic toxicity [1]. Its orthogonal protecting groups enable the sequential attachment of targeting moieties and promoieties, a requirement for achieving selective tumor or CNS delivery of the glutamine antagonist payload [1].

Solid-Phase Peptide Synthesis with DON

The orthogonal Fmoc and Boc protection in Fmoc-DON-Boc allows for its direct incorporation into solid-phase peptide synthesis (SPPS) workflows. The Fmoc group is compatible with standard Fmoc/tBu SPPS chemistry, while the Boc group remains intact until the desired point for side-chain functionalization or final deprotection. This capability is not possible with mono-protected DON derivatives [1].

ADC and Bioconjugate Development

The dual protection strategy of Fmoc-DON-Boc makes it an ideal building block for the construction of ADCs and other bioconjugates where a stable, selectively functionalizable linker is required. The ability to sequentially deprotect and conjugate the DON warhead to a targeting antibody or protein under mild conditions is a key advantage for this application [1].

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